molecular formula C10H13NO2S B2788462 (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 1354009-00-9

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No. B2788462
CAS RN: 1354009-00-9
M. Wt: 211.28
InChI Key: PANYDEAFOFBTLE-MRVPVSSYSA-N
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Description

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone, also known as 3-HO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1978 by Parke-Davis pharmaceutical company as a potential anesthetic agent. However, due to its potent hallucinogenic effects, it was never marketed for medical use. In recent years, 3-HO-PCP has gained popularity as a recreational drug and has been associated with several adverse effects.

Mechanism of Action

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone acts as an antagonist at the NMDA receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and learning. By blocking the NMDA receptor, (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone disrupts the normal functioning of the central nervous system, leading to dissociation, hallucinations, and altered perception of reality. It also affects other neurotransmitter systems such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone are not well understood. However, it is known to cause dissociation, hallucinations, and altered perception of reality. It also affects motor coordination and can cause sedation and respiratory depression at high doses. It is important to note that the effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone can vary depending on the dose, route of administration, and individual factors such as age, weight, and medical history.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone in lab experiments is its high affinity for NMDA receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, its potent psychoactive effects also pose a risk to researchers and require careful handling and monitoring. Additionally, the legality of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone varies by country, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone. One area of interest is its potential therapeutic use in treating neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on different neurotransmitter systems and their role in its psychoactive effects. Additionally, more research is needed to understand the long-term effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone on the brain and body and its potential for addiction and abuse.
In conclusion, (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is a synthetic dissociative drug that has gained popularity as a recreational drug. However, it also has potential as a valuable tool for scientific research in studying the role of NMDA receptors in various neurological disorders. Further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic use.

Synthesis Methods

The synthesis of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophen-2-ylmagnesium bromide with (R)-1-chloro-3-hydroxypyrrolidine in the presence of a palladium catalyst. The resulting product is then purified and crystallized to obtain (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone in its pure form.

Scientific Research Applications

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone has been used in scientific research to study its effects on the central nervous system. It acts as a potent NMDA receptor antagonist, which is responsible for its dissociative and hallucinogenic effects. Studies have shown that (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone has a higher affinity for NMDA receptors compared to other dissociative drugs such as ketamine and PCP. This makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders.

properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYDEAFOFBTLE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N2CC[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

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